diethyl {[(1,2,3-trimethyl-1H-indol-7-yl)amino]methylidene}propanedioate
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Overview
Description
DIETHYL 2-{[(1,2,3-TRIMETHYL-1H-INDOL-7-YL)AMINO]METHYLENE}MALONATE is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 2-{[(1,2,3-TRIMETHYL-1H-INDOL-7-YL)AMINO]METHYLENE}MALONATE typically involves the condensation of diethyl malonate with an indole derivative. The reaction is usually catalyzed by a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
DIETHYL 2-{[(1,2,3-TRIMETHYL-1H-INDOL-7-YL)AMINO]METHYLENE}MALONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
DIETHYL 2-{[(1,2,3-TRIMETHYL-1H-INDOL-7-YL)AMINO]METHYLENE}MALONATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which DIETHYL 2-{[(1,2,3-TRIMETHYL-1H-INDOL-7-YL)AMINO]METHYLENE}MALONATE exerts its effects is primarily through its interaction with biological macromolecules. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- DIETHYL 2-{[(1-METHYL-1H-INDOL-7-YL)AMINO]METHYLENE}MALONATE
- DIETHYL 2-{[(1,2-DIMETHYL-1H-INDOL-7-YL)AMINO]METHYLENE}MALONATE
Uniqueness
DIETHYL 2-{[(1,2,3-TRIMETHYL-1H-INDOL-7-YL)AMINO]METHYLENE}MALONATE is unique due to the presence of three methyl groups on the indole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C19H24N2O4 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
diethyl 2-[[(1,2,3-trimethylindol-7-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C19H24N2O4/c1-6-24-18(22)15(19(23)25-7-2)11-20-16-10-8-9-14-12(3)13(4)21(5)17(14)16/h8-11,20H,6-7H2,1-5H3 |
InChI Key |
PBRXIWLFKIZMFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC2=C1N(C(=C2C)C)C)C(=O)OCC |
Origin of Product |
United States |
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